3-Iodo-4-methoxybenzaldehyde
Overview
Description
3-Iodo-4-methoxybenzaldehyde: is an organic compound with the molecular formula C8H7IO2 . It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the third position and a methoxy group at the fourth position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodo-4-methoxybenzaldehyde can be synthesized through several methods. One common method involves the iodination of 4-methoxybenzaldehyde using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include 3-azido-4-methoxybenzaldehyde or 3-cyano-4-methoxybenzaldehyde.
Oxidation Reactions: The major product is 3-iodo-4-methoxybenzoic acid.
Reduction Reactions: The major product is 3-iodo-4-methoxybenzyl alcohol.
Scientific Research Applications
3-Iodo-4-methoxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-iodo-4-methoxybenzaldehyde involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on the context. The methoxy group and iodine atom play crucial roles in its binding affinity and specificity towards target molecules. The compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
4-Methoxybenzaldehyde: Lacks the iodine substitution, making it less reactive in certain substitution reactions.
3-Iodo-4-hydroxybenzaldehyde: Has a hydroxyl group instead of a methoxy group, altering its chemical properties and reactivity.
3-Iodo-4-methoxybenzoic acid: An oxidized form of 3-iodo-4-methoxybenzaldehyde, used in different applications
Uniqueness: this compound is unique due to the presence of both iodine and methoxy substituents on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
3-iodo-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWOHBWQJGLXIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363475 | |
Record name | 3-iodo-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2314-37-6 | |
Record name | 3-Iodo-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2314-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-iodo-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodo-4-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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